

structure-activity relationship of 2-chloro-4-(trifluoromethyl)phenylacetic acid derivatives

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Compound of Interest

Compound Name: 2-chloro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1315352

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Structure-Activity Relationship of Phenylacetic Acid Derivatives: A Comparative Analysis

A detailed examination of the structure-activity relationship (SAR) of phenylacetic acid derivatives reveals critical insights into the molecular features governing their biological activity. While a comprehensive SAR study focused solely on **2-chloro-4-(trifluoromethyl)phenylacetic acid** derivatives is not readily available in the public domain, a thorough analysis of related compounds, particularly aryl acetamide triazolopyridazines, provides a valuable framework for understanding the impact of various substitutions on potency. This guide objectively compares the performance of these derivatives, supported by experimental data, to elucidate the key determinants of their biological effects.

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.^[1] The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. Halogen atoms, such as chlorine, and electron-withdrawing groups, like the trifluoromethyl group, are known to influence a compound's lipophilicity, metabolic stability, and interaction with biological targets.^{[2][3]}

Comparative Biological Activity of Aryl Acetamide Triazolopyridazines

A study on aryl acetamide triazolopyridazines as anti-cryptosporidial agents offers a compelling case study. One of the potent compounds in this series was synthesized from 2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid.[3] The subsequent SAR exploration in this study provides a clear illustration of how systematic structural modifications impact the half-maximal effective concentration (EC50) against *Cryptosporidium parvum*.

Table 1: Influence of Phenyl Ring Substitutions on Anti-Cryptosporidial Activity

Compound ID	Substitution Pattern	EC50 (μM)
11	Unsubstituted	22
12	4-Chloro	0.66
18	4-Fluoro	0.86
15	4-Bromo	1.1
38	4-Alkynyl	0.88
22	3-Methyl	12
61	3-Methyl, 4-Fluoro	0.35
31	3-Trifluoromethyl	1.1
75	3,5-Dichloro	1.2
77	3,5-Difluoro	>5
78	3-Chloro, 5-Trifluoromethyl	0.6
79	3,5-bis(Trifluoromethyl)	0.4
80	3,4,5-Trifluoro	1.2

Data sourced from a study on aryl acetamide triazolopyridazines against *Cryptosporidium*.[3]

The data clearly indicates that mono-substitution at the 4-position with a halogen, particularly chlorine, significantly enhances potency compared to the unsubstituted analog (compound 12 vs. 11).[3] The introduction of a trifluoromethyl group also leads to a substantial increase in activity (compound 31).[3] Furthermore, di- and tri-substituted analogs exhibit varied activities,

with combinations including a trifluoromethyl group often resulting in highly potent compounds (e.g., compounds 78 and 79).[3]

Experimental Protocols

The determination of the biological activity of these compounds involves standardized experimental procedures.

In Vitro *C. parvum*-Infected Cell Assay

This assay is crucial for determining the anti-parasitic activity of the synthesized compounds.

- **Cell Culture:** Human ileocecal adenocarcinoma (HCT-8) cells are grown to confluence in 96-well plates.
- **Infection:** The cells are infected with *Cryptosporidium parvum* oocysts.
- **Compound Treatment:** After a set incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
- **Incubation:** The plates are incubated for a further period to allow for parasite development.
- **Quantification:** The extent of parasite infection is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects a parasite-specific antigen.
- **Data Analysis:** The EC50 values are calculated by plotting the percentage of infection inhibition against the compound concentration.[3]

Cytotoxicity Assay

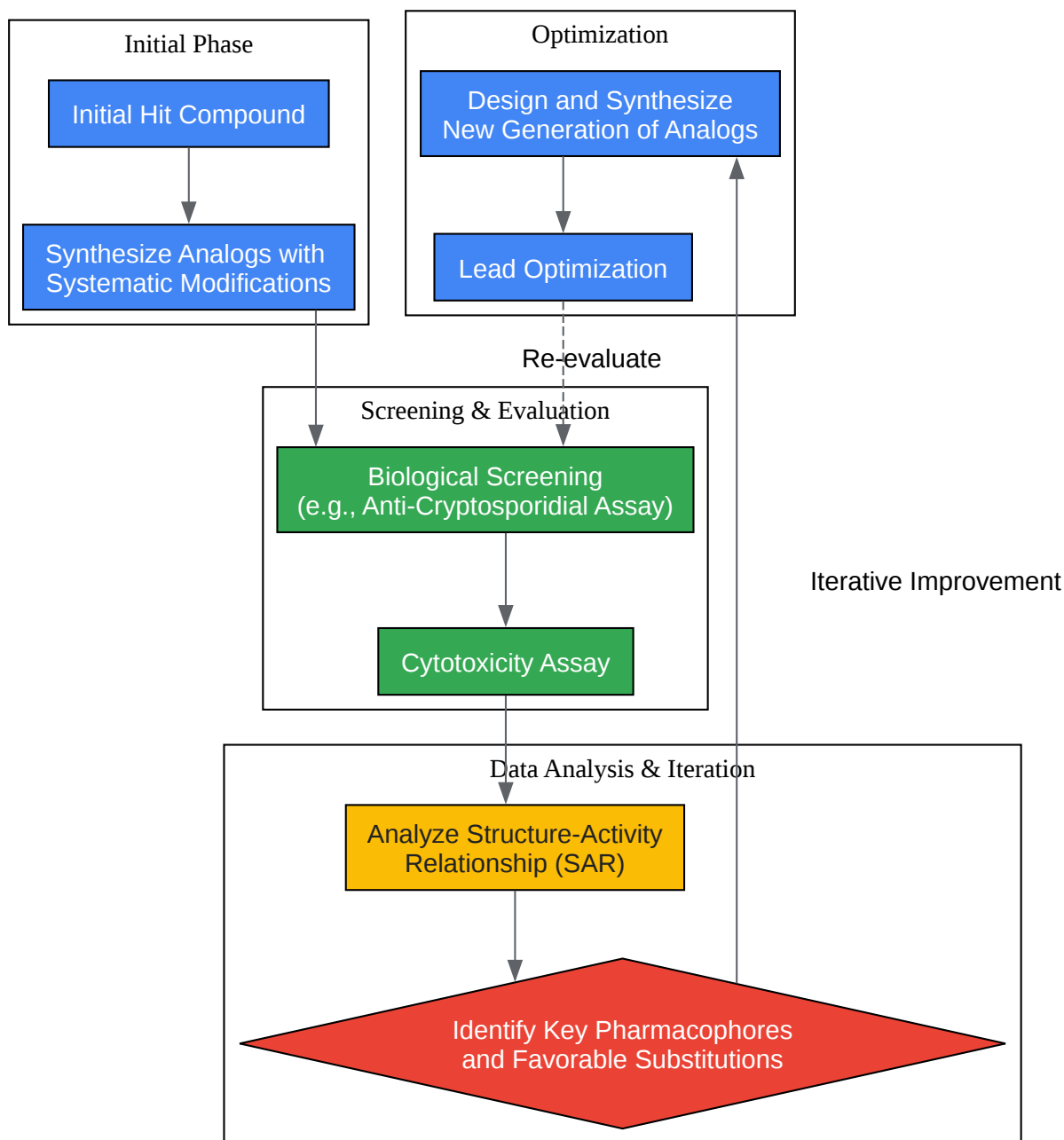
To assess the selectivity of the compounds, their toxicity against the host cells is evaluated.

- **Cell Culture:** HCT-8 cells are seeded in 96-well plates and allowed to adhere.
- **Compound Treatment:** The cells are treated with the same range of concentrations of the test compounds as in the primary assay.
- **Incubation:** The plates are incubated for a period that matches the duration of the anti-parasitic assay.

- **Viability Assessment:** Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.
- **Data Analysis:** The half-maximal cytotoxic concentration (CC50) is determined, and a selectivity index (CC50/EC50) is calculated to assess the therapeutic window of the compounds.^[3]

Logical Workflow for SAR-Guided Drug Discovery

The process of identifying and optimizing lead compounds through structure-activity relationship studies follows a logical progression.



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Caption: A flowchart illustrating the iterative cycle of synthesis, biological evaluation, and SAR analysis in drug discovery.

Conclusion

The structure-activity relationship of phenylacetic acid derivatives is a critical area of investigation in drug discovery. The presence and positioning of substituents such as chloro and trifluoromethyl groups on the phenyl ring have a profound impact on the biological activity of these compounds. As demonstrated by the case of aryl acetamide triazolopyridazines, a systematic approach to modifying the chemical structure and evaluating the resulting changes in potency can lead to the identification of highly active compounds.[3] This comparative guide underscores the importance of empirical data in understanding the nuanced interplay between chemical structure and biological function, providing a valuable resource for researchers and scientists in the field of drug development.

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